molecular formula C8H11N5 B3046033 1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine CAS No. 118430-79-8

1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B3046033
CAS No.: 118430-79-8
M. Wt: 177.21 g/mol
InChI Key: JDOZOTRVLBIFTM-UHFFFAOYSA-N
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Description

1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

The synthesis of 1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the rings. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperature settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-methyl-1H-imidazole: This compound features only the imidazole ring and lacks the pyrazole ring.

    3,5-dimethyl-1H-pyrazole: This compound features only the pyrazole ring and lacks the imidazole ring.

    1-methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine: This compound has a similar structure but with a different substitution pattern.

The uniqueness of this compound lies in its combined imidazole and pyrazole rings, which provide distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12-4-3-10-8(12)6-5-7(9)13(2)11-6/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOZOTRVLBIFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NN(C(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551373
Record name 1-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118430-79-8
Record name 1-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

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